2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one
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Overview
Description
“2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one” is a chemical compound that is part of the pyranopyridine class . Pyranopyridines are known for their broad spectrum of biological properties and are used as synthons in the design of new fused heterocyclic systems .
Synthesis Analysis
The synthesis of novel fused pyrano[4,3-b]pyridine derivatives has been developed from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .Scientific Research Applications
Synthesis of New Fused Pyrano[4,3-b]pyridines
This compound is used in the synthesis of new fused pyrano[4,3-b]pyridines. These derivatives have been developed from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .
Biological Activity
Pyrano[4,3-b]pyridines, which include this compound, exhibit a broad spectrum of biological properties. They are used in the design of new fused heterocyclic systems and are of interest in the search for new biologically active compounds .
Antibacterial Activity
The synthesized compounds, including this one, have shown weak antibacterial activity .
Synthesis of Thiazole Derivatives
This compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives .
Antitumor Activity
Some of the synthesized compounds have been evaluated against a breast cancer cell line for their antitumor activity .
Synthesis of Potent and Selective Myeloperoxidase Inhibitors
2,3-Dihydropyran, a related compound, is used in the synthesis of potent and selective myeloperoxidase inhibitors, which are useful as antimicrobial oxidants .
Synthesis of Novel and Selective σ1 Receptor Ligands
2,3-Dihydropyran is also used to synthesize novel and selective σ1 receptor ligands .
Synthesis of β-Hydroxydihydropyrans
The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields .
Future Directions
The future directions for the study of “2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one” and related compounds could include further exploration of their synthesis, chemical reactions, and biological properties. Given their broad spectrum of biological properties, these compounds could be of interest in the design of new fused heterocyclic systems .
properties
IUPAC Name |
2,2-dimethyl-3H-pyrano[2,3-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)6-8(12)7-4-3-5-11-9(7)13-10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYZKAPKLDMSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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